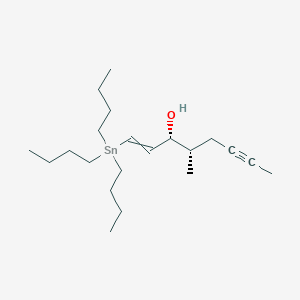![molecular formula C14H20N2O2S B12527661 Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate CAS No. 668467-74-1](/img/structure/B12527661.png)
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
The synthesis of Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiazolidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for developing new antibiotics and antifungal agents.
Medicine: Its potential anticancer activity is being explored for the development of new chemotherapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazolidine ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazolidine ring.
Abafungin: An antifungal drug with a thiazolidine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
668467-74-1 |
|---|---|
Molekularformel |
C14H20N2O2S |
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-18-14(17)12-9-19-13(15-12)10-5-7-11(8-6-10)16(2)3/h5-8,12-13,15H,4,9H2,1-3H3 |
InChI-Schlüssel |
LTOVSTQPIWYAAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CSC(N1)C2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)

![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)
![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)




![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)

![Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12527660.png)

![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
